4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI)
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Overview
Description
4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI) is a chemical compound with the molecular formula C8H11NO2S2 It is known for its unique structure, which includes an isothiazole ring, a carbothioic acid group, and ethoxy and ethyl ester substituents
Preparation Methods
The synthesis of 4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI) typically involves the reaction of 5-ethoxyisothiazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or ethyl ester groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI) involves its interaction with molecular targets such as enzymes or receptors. The isothiazole ring and carbothioic acid group are key functional groups that contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
4-Isothiazolecarbothioicacid,5-ethoxy-,O-ethylester(9CI) can be compared with similar compounds such as:
4-Isothiazolecarbothioicacid,5-methoxy-,O-ethylester: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and properties.
4-Isothiazolecarbothioicacid,5-ethoxy-,O-methylester: The presence of a methyl ester group instead of an ethyl ester group can influence its chemical behavior and applications.
4-Isothiazolecarbothioicacid,5-ethoxy-,O-propylester: The propyl ester group may impart different physical and chemical properties compared to the ethyl ester group.
Properties
IUPAC Name |
O-ethyl 5-ethoxy-1,2-thiazole-4-carbothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-3-10-7(12)6-5-9-13-8(6)11-4-2/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFZZALORVRFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NS1)C(=S)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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